Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride
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Overview
Description
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19H26ClN3O and a molecular weight of 347.8822 . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common method includes the reaction of p-amino benzamide with p-((diethylamino)methyl)benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antiarrhythmic agent and in the treatment of certain cardiac conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a sodium channel blocker, inhibiting the influx of sodium ions through cell membranes. This action is particularly relevant in its use as an antiarrhythmic agent, where it helps to stabilize cardiac cell membranes and prevent abnormal heart rhythms .
Comparison with Similar Compounds
Similar Compounds
Procainamide: A structurally related compound used as an antiarrhythmic agent.
Lidocaine: Another sodium channel blocker with similar applications in medicine.
Quinidine: Used for its antiarrhythmic properties but with a different molecular structure.
Uniqueness
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sodium channel blocker makes it particularly valuable in the treatment of cardiac arrhythmias, distinguishing it from other similar compounds .
Properties
CAS No. |
84227-76-9 |
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Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-15(6-8-16)13-21-19(23)17-9-11-18(20)12-10-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
InChI Key |
DPZXDYUMHJLTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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